1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound that features a cyclopropane ring attached to a tetrahydropyran moiety via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Moiety: This can be achieved through the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts such as platinum or lanthanide triflates.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and high-throughput screening to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the tetrahydropyran moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications . The cyclopropane ring and tetrahydropyran moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a cyclopropane ring.
Methyl tetrahydro-2H-pyran-4-carboxylate: Contains a tetrahydropyran moiety but lacks the cyclopropane and amine groups.
Uniqueness: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride is unique due to the presence of both a cyclopropane ring and a tetrahydropyran moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9(3-4-9)7-8-1-5-11-6-2-8;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRGSVOIEUHYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.